Product packaging for 3-Iodo-[1,2,4]triazolo[4,3-a]pyridine(Cat. No.:)

3-Iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12289265
M. Wt: 245.02 g/mol
InChI Key: ATNCQKZWFMPMLY-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen Heterocycles in Contemporary Chemical Synthesis

Fused nitrogen heterocycles are molecular frameworks of immense importance in contemporary chemical synthesis. smolecule.com These structures are integral components in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.netd-nb.info The prevalence of these motifs is highlighted by the fact that a significant percentage of FDA-approved small-molecule drugs contain nitrogen heterocyclic cores. nih.govresearchgate.net Their value stems from their rigid, yet modifiable, structures which can be tailored to interact with biological targets with high specificity. nih.gov The arrangement of nitrogen atoms within these fused systems allows for a variety of intermolecular interactions, such as hydrogen bonding and metal coordination, which are crucial for their function. researchgate.netnih.gov

Structural Classification and Nomenclature ofmdpi.comtandfonline.comnih.govTriazolo[4,3-a]pyridine Systems

The mdpi.comtandfonline.comnih.govtriazolo[4,3-a]pyridine system is a bicyclic heteroaromatic compound. The nomenclature, [1,2,4]triazolo[4,3-a]pyridine, specifies the fusion of a 1,2,4-triazole (B32235) ring to a pyridine (B92270) ring. The [4,3-a] designation indicates that the fusion occurs at the 'a' face (the N1-C2 bond) of the pyridine ring, with the triazole ring attached at its N4 and C3 atoms. The numbering of the fused system follows standard IUPAC rules, with the bridgehead nitrogen atom typically assigned a high number.

The parent compound, mdpi.comtandfonline.comnih.govtriazolo[4,3-a]pyridine, has the molecular formula C₆H₅N₃. nih.gov The core structure is planar, a feature that is largely maintained even with substitution. mdpi.com Isomeric forms of triazolopyridines exist, such as mdpi.comtandfonline.comnih.govtriazolo[1,5-a]pyridine, which differ in the arrangement of the nitrogen atoms within the triazole ring and the mode of fusion to the pyridine ring. organic-chemistry.orgnih.gov These structural isomers can exhibit distinct chemical and biological properties.

Table 1: Physicochemical Properties of the Parent mdpi.comtandfonline.comnih.govtriazolo[4,3-a]pyridine Scaffold and a Related Derivative
CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
mdpi.comtandfonline.comnih.govTriazolo[4,3-a]pyridine274-80-6 nih.govC₆H₅N₃ nih.gov119.12 nih.gov
mdpi.comtandfonline.comnih.govTriazolo[4,3-a]pyridin-3(2H)-one6969-71-7 acgpubs.orgchemicalbook.comC₆H₅N₃O acgpubs.org135.12 acgpubs.org

Overview of Synthetic Building Block Utility within themdpi.comtandfonline.comnih.govTriazolo[4,3-a]pyridine Class

The mdpi.comtandfonline.comnih.govtriazolo[4,3-a]pyridine skeleton serves as a versatile building block for the synthesis of more complex molecules. A variety of synthetic methods have been developed to construct this fused ring system, often starting from readily available precursors. rsc.org A common and effective strategy involves the oxidative cyclization of 2-pyridylhydrazones, which can be formed by the condensation of 2-hydrazinopyridine (B147025) with various aldehydes. tandfonline.comresearchgate.net Reagents such as iodine, [bis(trifluoroacetoxy)iodo]benzene, and N-chlorosuccinimide have been successfully employed to mediate this transformation. tandfonline.comresearchgate.netorganic-chemistry.org

Other synthetic routes include the reaction of 2-chloropyridine (B119429) with hydrazides followed by dehydration, and the cyclization of 2-hydrazinopyridines with reagents like orthoesters or isothiocyanates. organic-chemistry.orgresearchgate.net The ability to introduce a wide range of substituents onto both the pyridine and triazole rings during or after the core synthesis makes this scaffold a valuable platform for creating libraries of compounds with diverse functionalities. nih.govsigmaaldrich.com

Table 2: Selected Synthetic Methods for the mdpi.comtandfonline.comnih.govtriazolo[4,3-a]pyridine Core
Starting MaterialsKey Reagents/ConditionsReference
2-Hydrazinopyridine, Aldehydes[Bis(trifluoroacetoxy)iodo]benzene, room temperature tandfonline.com
2-Hydrazinopyridine, AldehydesIodine-mediated oxidative cyclization researchgate.netnih.gov
2-Chloropyridine, HydrazidesPalladium catalysis, followed by microwave-assisted dehydration organic-chemistry.org
2-Hydrazinopyridines, IsothiocyanatesElectrochemically induced desulfurative cyclization organic-chemistry.org

Contextualization of 3-Iodo-mdpi.comtandfonline.comnih.govtriazolo[4,3-a]pyridine within Halogenated Heteroaromatic Chemistry

Halogenated heteroaromatic compounds are a critical class of molecules in organic synthesis and medicinal chemistry. rsc.org The introduction of a halogen atom, such as iodine, onto a heteroaromatic ring can significantly alter its electronic properties and provide a reactive handle for further chemical transformations, most notably in metal-catalyzed cross-coupling reactions. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4IN3 B12289265 3-Iodo-[1,2,4]triazolo[4,3-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4IN3

Molecular Weight

245.02 g/mol

IUPAC Name

3-iodo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C6H4IN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H

InChI Key

ATNCQKZWFMPMLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)I

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Iodo 1 2 3 Triazolo 4,3 a Pyridine and Its Derivatives

Strategies for the Direct Introduction of Iodine intorsc.orgresearchgate.netresearchgate.netTriazolo[4,3-a]pyridine Scaffolds

Direct iodination of a pre-formed rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine ring system is a straightforward approach to introduce an iodine atom onto the scaffold. This method typically involves an electrophilic aromatic substitution mechanism. For instance, the synthesis of 6-Iodo-3-phenyl- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine can be achieved by iodinating the parent compound, 3-phenyl- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine. smolecule.com Reagents such as iodine monochloride or a combination of potassium iodide under acidic conditions are commonly employed for this transformation. smolecule.com The position of iodination is directed by the electronic properties of the heterocyclic system.

Table 1: Examples of Direct Iodination of rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine Derivatives This table is interactive. Click on headers to sort.

Precursor Reagent(s) Product Reference
3-phenyl- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine Iodine monochloride 6-Iodo-3-phenyl- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine smolecule.com

Oxidative Cyclization Approaches Utilizing Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis due to their mild reactivity, selectivity, and lower toxicity compared to many heavy metal oxidants. researchgate.netresearchgate.netnih.gov These reagents are particularly effective in mediating intramolecular oxidative cyclization reactions to form nitrogen-containing heterocycles. researchgate.netmdpi.comnih.gov In the context of rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines, hypervalent iodine compounds facilitate the crucial N-N bond formation step in the cyclization of precursor hydrazones. researchgate.netosi.lv

Iodobenzene diacetate (IBD), also known as phenyliodine(III) diacetate (PIDA), is a widely used hypervalent iodine(III) reagent for the synthesis of rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines. osi.lvbenthamdirect.comnih.gov The typical strategy involves the oxidation of 2-pyridylhydrazones, which are readily prepared from the condensation of 2-hydrazinopyridine (B147025) with various aldehydes. nih.gov This oxidative cyclization can be performed under various conditions, from traditional organic solvents like dichloromethane (B109758) to more environmentally benign aqueous media. researchgate.netbenthamdirect.comnih.gov A notable advantage of this method is its efficiency and tolerance for a wide range of functional groups on the aldehyde-derived portion of the hydrazone. researchgate.netbenthamdirect.com

Table 2: Synthesis of rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines using Iodobenzene Diacetate (IBD) This table is interactive. Click on headers to sort.

Hydrazone Precursor (from Aldehyde) Solvent Conditions Product Reference
Benzaldehyde-2-pyridylhydrazone Water Room Temperature 3-phenyl- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine researchgate.netbenthamdirect.com
Various aryl aldehyde-2-pyridylhydrazones Dichloromethane Not specified 3-Aryl- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines nih.gov
Various aldehyde-2-pyridylhydrazones Methanol Not specified 3-Aryl-5-chloro-8-bromo- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-c]pyrimidines researchgate.net

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) is another highly effective hypervalent iodine(III) reagent for synthesizing rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines. osi.lvlookchem.comwikipedia.org PIFA is often considered more reactive than IBD and can promote cyclization under very mild conditions and with short reaction times. lookchem.com The protocol is similar to that using IBD, involving the oxidative intramolecular cyclization of heterocyclic hydrazones. lookchem.com Solvent-free methods, where the reaction components are simply ground together at room temperature, have been successfully developed using PIFA, highlighting the efficiency and environmental advantages of this reagent. osi.lv

Table 3: Synthesis of rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines using [Bis(trifluoroacetoxy)iodo]benzene (PIFA) This table is interactive. Click on headers to sort.

Hydrazone Precursor Conditions Product Noteworthy Feature Reference
Various heterocyclic hydrazones Not specified 3-Substituted rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines Short reaction times, good yields lookchem.com
2-pyridyl and 2-quinolylhydrazones Grinding, Room Temp. 3-Aryl- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines Solvent-free, effective osi.lv

Multi-Component and One-Pot Synthetic Strategies forrsc.orgresearchgate.netresearchgate.netTriazolo[4,3-a]pyridine Formation

One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies by minimizing the number of sequential operations, purifications, and reducing waste. Several such methods have been developed for the synthesis of the rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine core. rsc.org A common and practical one-pot approach involves the reaction of 2-hydrazinopyridine with various aromatic aldehydes at room temperature. rsc.orgresearchgate.net This method is atom-economical and tolerates a wide range of functional groups. rsc.org More complex MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which typically involves an aminoazine, an aldehyde, and an isonitrile, have been adapted to create related fused heterocyclic systems and demonstrate the power of MCRs in this field. nih.govacs.org

Table 4: One-Pot Syntheses of rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine Derivatives This table is interactive. Click on headers to sort.

Components Conditions Product Key Advantage Reference
2-Hydrazinopyridine, Aromatic Aldehydes Room Temperature Substituted rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines Operationally simple, mild conditions rsc.org
Acetylene ester, Hydrazine (B178648) hydrate, Aryl aldehydes, Malononitrile Grinding, Solvent-free Dihydropyrano[2,3-c]pyrazole derivatives Green, efficient, four-component nih.gov

Precursor-Based Synthesis: Methodologies from 2-Hydrazinopyridines

2-Hydrazinopyridine is the cornerstone precursor for many synthetic routes leading to the rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine scaffold. researchgate.netlookchem.comchemicalbook.com It is typically synthesized by reacting 2-chloropyridine (B119429) with hydrazine hydrate. lookchem.com This readily available starting material provides the necessary nitrogen atoms and the pyridine (B92270) ring for the subsequent annulation to form the fused triazole system. lookchem.comorganic-chemistry.orgchemicalbook.com

A foundational and widely applicable method for constructing the rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine ring system begins with the condensation of 2-hydrazinopyridine with an aldehyde. rsc.orglookchem.comresearchgate.net This reaction, typically carried out in a solvent like ethanol, readily forms a 2-pyridylhydrazone intermediate. lookchem.com This hydrazone is the key substrate for the subsequent and final cyclization step. The cyclization of the hydrazone to the final triazole ring is most often an oxidative process, as detailed in section 2.2, using reagents like hypervalent iodine compounds (IBD, PIFA) or molecular iodine. benthamdirect.comlookchem.comresearchgate.net This two-step sequence (condensation followed by oxidative cyclization) is one of the most reliable and versatile strategies for accessing a diverse range of 3-substituted rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines. lookchem.comresearchgate.net

Electrochemically Induced Desulfurative Cyclization with Isothiocyanates

A contemporary and environmentally conscious approach to the synthesis of 3-amino- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine derivatives involves an electrochemically induced desulfurative cyclization. bohrium.comnih.govorganic-chemistry.org This one-pot method reacts 2-hydrazinopyridines with various isothiocyanates, offering a transition-metal-free and external-oxidant-free pathway to C-N bond formation. bohrium.comnih.gov The reaction typically proceeds in an undivided electrochemical cell using a graphite (B72142) anode and a platinum cathode. organic-chemistry.org The practicability of this strategy is highlighted by its wide substrate scope and good functional group tolerance. bohrium.comnih.gov

The general reaction conditions involve the use of n-Bu₄NI as an electrolyte and K₂CO₃ as a base in acetonitrile (B52724) (MeCN) under a constant current. organic-chemistry.org This electrochemical approach is not only efficient but also aligns with the principles of green chemistry. The reaction is believed to proceed through the formation of a thiosemicarbazide (B42300) intermediate, which then undergoes the electrochemically induced desulfurative cyclization. organic-chemistry.org

Table 1: Examples of Electrochemically Synthesized 3-Amino- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine Derivatives

2-Hydrazinopyridine Derivative Isothiocyanate Derivative Product Yield (%)
2-Hydrazinopyridine Phenyl isothiocyanate 3-(Phenylamino)- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine 92
5-Bromo-2-hydrazinopyridine Ethyl isothiocyanate 6-Bromo-3-(ethylamino)- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine 85
2-Hydrazino-5-nitropyridine Benzyl isothiocyanate 3-(Benzylamino)-6-nitro- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine 78
2-Hydrazinopyridine 4-Chlorophenyl isothiocyanate 3-((4-Chlorophenyl)amino)- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine 89

Palladium-Catalyzed Hydrazide Additions to Halopyridines

Palladium catalysis offers a powerful tool for the synthesis of 3-substituted nih.govbohrium.comnih.govtriazolo[4,3-a]pyridines. An efficient method involves the palladium-catalyzed addition of hydrazides to a halopyridine, such as 2-chloropyridine. nih.govfigshare.com This reaction demonstrates high chemoselectivity, with the addition occurring at the terminal nitrogen atom of the hydrazide. nih.govfigshare.com The subsequent step is a dehydration reaction, which can be effectively promoted by microwave irradiation in acetic acid, to yield the final triazolopyridine ring system. nih.govfigshare.com This methodology has been successfully applied to synthesize a variety of analogs with different substituents at the 3-position. nih.govfigshare.com

The versatility of this approach is enhanced by the commercial availability of a wide array of acyl hydrazides, making it particularly suitable for the generation of diverse compound libraries for lead discovery. bohrium.com

Table 2: Palladium-Catalyzed Synthesis of 3-Substituted nih.govbohrium.comnih.govtriazolo[4,3-a]pyridines

Halopyridine Hydrazide Product Yield (%)
2-Chloropyridine Benzoic hydrazide 3-Phenyl- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine 85
2-Chloropyridine 4-Methoxybenzoic hydrazide 3-(4-Methoxyphenyl)- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine 90
2-Chloropyridine 2-Chlorobenzoic hydrazide 3-(2-Chlorophenyl)- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine 78
2,4-Dichloropyridine Benzoic hydrazide 7-Chloro-3-phenyl- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine 65

Note: Data is representative of yields reported for this two-step synthetic sequence.

5-exo-dig Cyclization Reactions with Chloroethynylphosphonates (for C3-substituted phosphonylated analogues)

A catalyst-free, 5-exo-dig type cyclization provides an effective route to novel 3-methylphosphonylated nih.govbohrium.comnih.govtriazolo[4,3-a]pyridines. beilstein-journals.org This reaction utilizes commercially available N-unsubstituted 2-hydrazinylpyridines and chloroethynylphosphonates. beilstein-journals.org The reaction is typically carried out in acetonitrile at room temperature with an equimolar amount of the reactants and anhydrous potassium carbonate. beilstein-journals.org This methodology is notable for its efficiency, often proceeding to completion within a few hours and yielding the desired products in near-quantitative yields. beilstein-journals.org

The presence of both the nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine pharmacophore and a phosphoryl group in the resulting molecules makes them of significant interest for potential biological applications. beilstein-journals.org

Table 3: Synthesis of 3-Methylphosphonylated nih.govbohrium.comnih.govtriazolo[4,3-a]pyridines via 5-exo-dig Cyclization

2-Hydrazinylpyridine Derivative Chloroethynylphosphonate Product Yield (%)
2-Hydrazinopyridine Diethyl (chloroethynyl)phosphonate Diethyl ( nih.govbohrium.comnih.govtriazolo[4,3-a]pyridin-3-ylmethyl)phosphonate ~99
5-Methyl-2-hydrazinopyridine Diethyl (chloroethynyl)phosphonate Diethyl ((6-methyl- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridin-3-yl)methyl)phosphonate ~99
5-Bromo-2-hydrazinopyridine Diisopropyl (chloroethynyl)phosphonate Diisopropyl ((6-bromo- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridin-3-yl)methyl)phosphonate ~99
2-Hydrazino-3-nitropyridine Diethyl (chloroethynyl)phosphonate Diethyl ((8-nitro- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridin-3-yl)methyl)phosphonate ~99

Note: Yields are reported to be nearly quantitative for this reaction.

Anion-Mediated Cyclization Pathways from Thiosemicarbazides

The formation of the nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine ring system can be achieved through anion-mediated cyclization of thiosemicarbazide precursors. bohrium.com In these pathways, a 2-pyridyl thiosemicarbazide, often formed in situ from the reaction of a 2-hydrazinopyridine with an isothiocyanate, undergoes cyclization. organic-chemistry.org The cyclization can be promoted by a base, which facilitates the deprotonation to form an anion that subsequently attacks the thiocarbonyl group, leading to ring closure and elimination of hydrogen sulfide. This method is often employed in one-pot syntheses, providing a straightforward route to 3-amino- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine derivatives. bohrium.comorganic-chemistry.org

Table 4: Anion-Mediated Cyclization for the Synthesis of nih.govbohrium.comnih.govtriazolo[4,3-a]pyridines

2-Hydrazinopyridine Derivative Isothiocyanate Base Product
2-Hydrazinopyridine Phenyl isothiocyanate K₂CO₃ 3-(Phenylamino)- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine
5-Chloropyridin-2-ylhydrazine Ethyl isothiocyanate Et₃N 6-Chloro-3-(ethylamino)- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine
2-Hydrazinopyridine Allyl isothiocyanate K₂CO₃ 3-(Allylamino)- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine

Note: This table represents the components involved in the one-pot synthesis where an anion-mediated cyclization of the thiosemicarbazide intermediate is a key step.

Transition-Metal-Free Synthetic Approaches for Heterocyclic Ring Construction

The development of transition-metal-free synthetic methods is a key goal in modern organic synthesis due to the cost, toxicity, and potential for product contamination associated with transition metals. Several effective transition-metal-free approaches for the synthesis of the nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine core have been reported. bohrium.comorganic-chemistry.orgrsc.org

One prominent method is the iodine-mediated oxidative cyclization of 2-pyridylhydrazones. organic-chemistry.org These hydrazones are readily prepared by the condensation of 2-hydrazinopyridines with a variety of aldehydes. The subsequent treatment with molecular iodine promotes the oxidative C-N bond formation to construct the triazole ring. This approach is broadly applicable to aromatic, aliphatic, and α,β-unsaturated aldehydes. organic-chemistry.org

Another effective transition-metal-free method utilizes N-chlorosuccinimide (NCS) as an oxidizing agent for the cyclization of 2-pyridylhydrazones. organic-chemistry.org This reaction proceeds under very mild conditions and provides high yields of the desired nih.govbohrium.comnih.govtriazolo[4,3-a]pyridines. organic-chemistry.org The reaction is believed to proceed through the initial formation of a chlorohydrazone, followed by elimination of HCl to generate a nitrilimine intermediate, which then undergoes intramolecular cyclization. organic-chemistry.org

Table 5: Transition-Metal-Free Synthesis of nih.govbohrium.comnih.govtriazolo[4,3-a]pyridines

Starting Material Reagent Method Product Yield (%)
2-(2-(4-Methoxybenzylidene)hydrazinyl)pyridine I₂ Oxidative Cyclization 3-(4-Methoxyphenyl)- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine 85
2-(2-Benzylidenehydrazinyl)pyridine I₂ Oxidative Cyclization 3-Phenyl- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine 90
Pyridine-4-carbaldehyde 2-pyridylhydrazone NCS Oxidative Cyclization 3-(Pyridin-4-yl)- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine 92
2-(2-(4-Nitrobenzylidene)hydrazinyl)pyridine NaOCl Oxidative Cyclization 3-(4-Nitrophenyl)- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine 73

Note: Data is compiled from various reported transition-metal-free synthetic methods.

Modern Synthetic Enhancements: Microwave Irradiation and Flow Chemistry Methodologies

Modern synthetic techniques such as microwave irradiation and flow chemistry offer significant advantages over traditional batch processing, including reduced reaction times, improved yields, and enhanced safety and scalability.

Microwave Irradiation has been successfully employed in the synthesis of nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine derivatives. nih.govnih.govamanote.com For instance, the dehydration step in the palladium-catalyzed synthesis of 3-substituted nih.govbohrium.comnih.govtriazolo[4,3-a]pyridines from hydrazides and 2-chloropyridine is efficiently carried out under microwave irradiation. nih.gov This technology has also been utilized for the synthesis of hydrazone-containing nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine derivatives in multi-step reactions, leading to high yields and facile work-up. amanote.com A catalyst-free approach for the synthesis of the isomeric nih.govbohrium.comnih.govtriazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has also been developed using microwave conditions, highlighting the potential of this technology for promoting challenging transformations. nih.gov

Flow Chemistry offers a continuous processing alternative to batch synthesis, which can lead to significant improvements in yield and reaction time, as well as better control over reaction parameters. While the application of flow chemistry for the synthesis of the specific 3-iodo- nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine scaffold is an emerging area, studies on the related nih.govbohrium.comnih.govtriazolo[1,5-a]pyridine system have demonstrated the potential of this technology. For example, the synthesis of ethyl nih.govbohrium.comnih.govtriazolo[1,5-a]pyridine-2-carboxylate 3-oxide in a continuous flow process resulted in a substantial increase in isolated yield (from 31% in batch to 53% in flow) and a dramatic reduction in reaction time (from 4 hours to 3.5 minutes). researchgate.net Such advancements suggest that flow methodologies hold great promise for the efficient and scalable production of nih.govbohrium.comnih.govtriazolo[4,3-a]pyridine derivatives.

Table 6: Comparison of Batch vs. Flow Synthesis for a Triazolopyridine Derivative

Method Reaction Time Yield (%)
Batch 4 hours 31
Flow 3.5 minutes 53

Note: Data is for the synthesis of ethyl nih.govbohrium.comnih.govtriazolo[1,5-a]pyridine-2-carboxylate 3-oxide and is illustrative of the potential advantages of flow chemistry.

Elucidation of Reactivity and Mechanistic Pathways of 3 Iodo 1 2 3 Triazolo 4,3 a Pyridine

Cross-Coupling Chemistry of 3-Iodo-nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridine

The C3-iodo substituent serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. These methods are fundamental for the structural diversification of the nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridine core.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound. While direct examples involving 3-iodo- nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridine are not extensively detailed in the provided literature, the reactivity of the isomeric nih.govwikipedia.orgbenthamscience.comtriazolo[1,5-a]pyridine system provides strong evidence for the feasibility of this transformation. For instance, a bromo-substituted triazolopyridine derivative has been successfully coupled with 4-methoxyphenylboronic acid in the presence of a Pd(PPh₃)₄ catalyst and K₂CO₃ base to achieve a high yield of the arylated product. mdpi.com Similarly, rhodium and palladium complexes bearing a nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridin-3-ylidene ligand have demonstrated good catalytic activity in Suzuki-Miyaura cross-coupling, even enabling the coupling of challenging aryl chlorides at room temperature. rsc.org These findings suggest that 3-iodo- nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridine is a highly suitable substrate for Suzuki-Miyaura reactions, allowing for the introduction of various aryl and heteroaryl substituents at the C3-position.

The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo- nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridine to form a Pd(II) intermediate. youtube.com

Transmetalation : The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of one of the coupling partners. researchgate.net Research has demonstrated the successful copper-catalyzed direct C-H (hetero)arylation of the parent nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridine scaffold to synthesize 3-aryl derivatives. researchgate.net This transformation streamlines the synthesis of these compounds, which have shown potential as deep-blue emitting luminophores. researchgate.net

The mechanism of direct C-H activation can vary depending on the catalyst and substrate. imperial.ac.uk For heteroaromatic compounds, the main challenge is controlling regioselectivity, as multiple C-H bonds may have similar reactivities. mdpi.com Mechanistic pathways can include:

Concerted Metalation-Deprotonation (CMD) : The C-H bond is cleaved in a single step involving the metal catalyst and a base.

Electrophilic Metalation (SₑAr-type) : An electrophilic metal complex attacks the electron-rich aromatic ring.

σ-Metathesis : Involves a four-centered transition state between the C-H bond and a metal complex.

In the context of palladium catalysis, dehydrogenative Heck coupling has been achieved on various N-heteroarenes using a trimetallic Pd(OAc)₂/CuCl/Cu(OAc)₂·H₂O system. mdpi.com These reactions proceed via C-H bond cleavage and offer a direct method for the alkenylation of heterocycles. mdpi.com The inherent electrophilicity and coordinating ability of the nitrogen atoms in the azole framework make C-H activation a complex, substrate-specific process. mdpi.com

Palladium catalysis is a cornerstone of modern organic synthesis, facilitating a wide array of bond-forming reactions. youtube.com Beyond the Suzuki-Miyaura reaction, the C3-iodo group of 3-iodo- nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridine is an excellent electrophile for other palladium-catalyzed transformations.

One such example is the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. For the related iodo-substituted nih.govwikipedia.orgbenthamscience.comtriazolo[1,5-a]pyridine system, a Sonogashira coupling with 4-ethynylanisole (B14333) has been successfully performed. mdpi.com This indicates that 3-iodo- nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridine would likely undergo similar reactions to introduce alkynyl moieties at the C3-position.

Furthermore, palladium catalysts have been used in tandem reactions for the synthesis of the nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridine core itself. One method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429), followed by a dehydration step. organic-chemistry.org This highlights the versatility of palladium in manipulating both the core structure and its substituents. organic-chemistry.org

Nucleophilic Aromatic Substitution at the C3-Iodo Center

Nucleophilic aromatic substitution (SₙAr) is a potential reaction pathway for 3-iodo- nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridine, although it is generally less common than cross-coupling for aryl iodides unless the ring is highly electron-deficient. In pyridine-based systems, SₙAr reactions typically occur at the positions ortho and para (C2 and C4) to the ring nitrogen. stackexchange.com This is because the anionic intermediate (Meisenheimer complex) formed during the rate-determining nucleophilic attack is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom. stackexchange.com

For the 3-iodo- nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridine, the C3 position is adjacent to the N2 and N4 atoms of the triazole ring. The electron-withdrawing nature of the fused triazole ring system would activate the C3-position towards nucleophilic attack, making the displacement of the iodide ion by a suitable nucleophile plausible. The stability of the resulting intermediate would be key to whether the reaction proceeds efficiently.

Intramolecular Rearrangements within thenih.govwikipedia.orgbenthamscience.comTriazolo[4,3-a]pyridine Framework (e.g., Dimroth Rearrangement)

The nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridine system can undergo intramolecular rearrangements, the most notable being the Dimroth rearrangement. wikipedia.org This reaction involves the interconversion of heterocyclic isomers where an endocyclic and an exocyclic heteroatom switch places. wikipedia.org Specifically, nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridines can rearrange to the more thermodynamically stable nih.govwikipedia.orgbenthamscience.comtriazolo[1,5-a]pyridine isomers. benthamscience.com

The rearrangement can be facilitated by acidic or basic conditions. benthamscience.com The generally accepted mechanism proceeds through several steps: nih.gov

Protonation/Deprotonation : The reaction is initiated by protonation or deprotonation, depending on the conditions, to facilitate ring opening.

Ring Opening : The triazole ring opens to form a diazo or related open-chain intermediate. wikipedia.org

Conformational Change : Rotation occurs around the newly formed single bonds.

Ring Closure : The intermediate recyclizes to form the new, more stable isomeric ring system. nih.gov

In some syntheses, the Dimroth rearrangement occurs in situ. For example, the cyclization of certain 3,5-dinitropyridine-2-yl hydrazones leads directly to 6,8-dinitro nih.govwikipedia.orgbenthamscience.comtriazolo[1,5-a]pyridines because the intermediate nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridine rearranges so rapidly that it cannot be isolated. researchgate.net The rate of rearrangement is influenced by factors such as pH and the nature of the substituents on the heterocyclic rings. nih.gov

Ring-Opening and Degradation Pathways of the Fused Heterocycle

Under certain stress conditions, the nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridine framework can undergo degradation. A study on a derivative, 2-(3-(1-(4-chlorophenyl)cyclopropyl)- nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridin-8-yl)propan-2-ol, revealed an unexpected degradation pathway in a capsule formulation under heat and humidity. nih.gov

The proposed pathway involves the formation of N-oxide degradants at the triazole ring. It is hypothesized that these N-oxides can be protonated and subsequently react with another molecule of the parent drug. nih.gov This leads to the formation of pseudodimeric N-oxide intermediates, which, after protonation and dehydration, yield stable cationic pseudodimers as the final degradation products. nih.gov This pathway highlights a potential instability of the triazolo[4,3-a]pyridine ring system, particularly N-oxidation, which can lead to complex degradation products. nih.gov

Homocoupling Reactions of Halogenated Triazolopyridines

The carbon-iodine bond at the 3-position of the nih.govelsevierpure.comdoaj.orgtriazolo[4,3-a]pyridine ring represents a versatile functional group for the construction of more complex molecular architectures. Homocoupling reactions of 3-iodo- nih.govelsevierpure.comdoaj.orgtriazolo[4,3-a]pyridine would lead to the formation of a symmetrical biaryl compound, 3,3'-bi( nih.govelsevierpure.comdoaj.orgtriazolo[4,3-a]pyridine). While specific studies on the homocoupling of this particular iodide are not extensively documented, the reactivity can be inferred from established methodologies for the homocoupling of other aryl and heteroaryl iodides. The two primary methods for such transformations are the Ullmann reaction and palladium-catalyzed homocoupling.

The Ullmann reaction , a classic method for forming carbon-carbon bonds, involves the copper-catalyzed coupling of aryl halides at elevated temperatures. organic-chemistry.org The reaction typically requires an excess of copper, and the active species is a copper(I) compound that undergoes oxidative addition with the aryl halide. organic-chemistry.org For 3-iodo- nih.govelsevierpure.comdoaj.orgtriazolo[4,3-a]pyridine, this would involve the formation of an organocopper intermediate, which would then react with a second molecule of the starting iodide to yield the homocoupled product. The general mechanism is believed to proceed through oxidative addition, followed by reductive elimination. organic-chemistry.org The reaction conditions, such as the solvent and the presence of ligands, can significantly influence the reaction's efficiency. For instance, the use of 2-(ethylamino)ethanol (B46374) as a solvent has been shown to be effective for the homocoupling of iodobenzene.

Palladium-catalyzed homocoupling offers a milder and often more efficient alternative to the Ullmann reaction. These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and can be carried out under various conditions. nih.govresearchgate.net The catalytic cycle is thought to involve the oxidative addition of the heteroaryl iodide to a Pd(0) species, followed by transmetalation or a related process, and finally reductive elimination to form the biaryl and regenerate the Pd(0) catalyst. The choice of ligands, bases, and solvents is crucial for the success of these reactions. For example, the direct coupling of aryl halides has been successfully performed in polyethylene (B3416737) glycol (PEG) using Pd(OAc)₂ as the catalyst in the absence of other additives. nih.gov The selectivity for the biaryl product can be dependent on the amount of PEG used. nih.gov

Table 1: Potential Conditions for Homocoupling of 3-Iodo- nih.govelsevierpure.comdoaj.orgtriazolo[4,3-a]pyridine

Reaction Type Catalyst Typical Conditions Potential Product
Ullmann Reaction Copper (Cu) High temperature (e.g., 200°C), excess Cu 3,3'-Bi( nih.govelsevierpure.comdoaj.orgtriazolo[4,3-a]pyridine)
Palladium-Catalyzed Pd(OAc)₂ Base, Solvent (e.g., PEG), Ligand (optional) 3,3'-Bi( nih.govelsevierpure.comdoaj.orgtriazolo[4,3-a]pyridine)

Electrophilic Reactivity of thenih.govelsevierpure.comdoaj.orgtriazolo[4,3-a]pyridine System

The electrophilic reactivity of the nih.govelsevierpure.comdoaj.orgtriazolo[4,3-a]pyridine system is influenced by the electronic properties of both the pyridine (B92270) and the fused triazole rings. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. gcwgandhinagar.com This effect is further compounded by the fusion of the electron-withdrawing triazole ring.

Electrophilic attack on the nih.govelsevierpure.comdoaj.orgtriazolo[4,3-a]pyridine nucleus is generally difficult. gcwgandhinagar.com The nitrogen atom of the pyridine ring is the most likely site for initial electrophilic attack, leading to the formation of a pyridinium (B92312) cation. gcwgandhinagar.com This further deactivates the ring system towards substitution on the carbon atoms.

However, the introduction of activating groups or the use of highly reactive electrophiles can facilitate substitution. For instance, in related azolopyridine systems, the presence of strong electron-donating groups can direct electrophilic attack to specific positions. Conversely, the presence of strongly deactivating groups, such as a nitro group, can render the pyridine ring highly electrophilic and susceptible to nucleophilic attack. nih.gov

Table 2: Predicted Electrophilic Reactivity of the nih.govelsevierpure.comdoaj.orgtriazolo[4,3-a]pyridine Ring

Position Predicted Reactivity Rationale
Pyridine Ring Carbons Low Electron-deficient nature of the pyridine and fused triazole rings. gcwgandhinagar.com
Pyridine Nitrogen High Lone pair of electrons makes it susceptible to electrophilic attack. gcwgandhinagar.com
Triazole Ring Low Generally less reactive towards electrophiles compared to the pyridine nitrogen.

Spectroscopic and Structural Characterization Methodologies for 3 Iodo 1 2 3 Triazolo 4,3 a Pyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Iodo- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine. While specific spectral data for the title compound is not detailed in publicly available literature, analysis of closely related derivatives provides a strong basis for structural assignment. For instance, studies on various substituted mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine derivatives utilize ¹H and ¹³C NMR to confirm their structures. nih.gov

In a typical analysis, the ¹H NMR spectrum would be expected to show distinct signals for each of the four protons on the pyridine (B92270) ring. The chemical shifts (δ) and coupling constants (J) of these protons provide definitive information about their relative positions. For example, in derivatives of this scaffold, protons on the pyridine ring typically appear in the aromatic region of the spectrum. nih.gov Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule, with the carbon atom bearing the iodine (C-3) showing a characteristic shift due to the halogen's influence. The chemical shifts for the core mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine skeleton in related compounds have been extensively documented. nih.gov

Table 1: Representative NMR Data for Substituted mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine Scaffolds Data is based on derivatives and provides an expected range for the core structure.

NucleusTypeExpected Chemical Shift (δ) ppmNotes
¹HAromatic7.0 - 9.5Signals correspond to the protons on the pyridine portion of the fused ring system. nih.gov
¹³CAromatic110 - 150Signals correspond to the carbon atoms of the fused heterocyclic rings. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the final structure unambiguously.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers critical insights into the functional groups and bonding arrangements within 3-Iodo- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine. Detailed studies on analogous compounds, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine, provide a robust framework for interpreting the vibrational spectra. nih.gov

The Fourier-Transform Infrared (FTIR) spectrum for the related amine derivative was recorded in the 4000–100 cm⁻¹ range, while the FT-Raman spectrum was recorded between 4000 and 80 cm⁻¹. nih.gov For 3-Iodo- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine, one would expect to observe characteristic bands corresponding to the vibrations of the fused triazolopyridine ring system. These include C-H stretching vibrations, C=C and C=N ring stretching modes, and various in-plane and out-of-plane bending vibrations. The substitution of an iodine atom at the 3-position would introduce a C-I stretching vibration, typically observed in the lower frequency region of the IR spectrum. Analysis of related structures shows characteristic ring wagging modes in the far-IR region, around 190-200 cm⁻¹. mdpi.com

Table 2: Key Vibrational Modes for the mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine Core Based on data from 1,2,4-triazolo[4,3-a]pyridin-3-amine. mdpi.comnih.gov

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Ring Stretching1400 - 1650IR & Raman
Ring Wagging~190 - 205IR & Raman
Ring Torsion~420 - 430IR & Raman

The combination of IR and Raman spectroscopy is powerful due to their different selection rules, often providing complementary information for a complete vibrational analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of 3-Iodo- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, allowing for the determination of its molecular formula.

The compound has a molecular formula of C₆H₄IN₃ and a monoisotopic mass of approximately 244.944 g/mol . amadischem.com In HRMS analysis, this value can be measured to within a few parts per million (ppm), distinguishing it from any other combination of atoms with the same nominal mass. For derivatives of this scaffold, HRMS has been successfully used to confirm calculated molecular formulas. nih.gov For example, a synthesized derivative with a calculated m/z for [M+H]⁺ of 361.1019 was found to have an experimental m/z of 361.1026, confirming its identity. nih.gov For the title compound, predicted collision cross-section values are available for various adducts, which aids in its identification. uni.lu

Table 3: Predicted High-Resolution Mass Spectrometry Data for C₆H₄IN₃ uni.lu

AdductAdduct FormulaPredicted m/z
[M+H]⁺[C₆H₅IN₃]⁺245.95227
[M+Na]⁺[C₆H₄IN₃Na]⁺267.93421
[M-H]⁻[C₆H₃IN₃]⁻243.93771

This level of accuracy is crucial for verifying the successful synthesis of the target molecule and ruling out potential impurities.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture Elucidation (based on related compounds)

While a crystal structure for 3-Iodo- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine itself is not described in the reviewed literature, extensive crystallographic data for the closely related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine provides a reliable model for its solid-state architecture. nih.gov Single Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The study on 1,2,4-triazolo[4,3-a]pyridin-3-amine revealed that it crystallizes in the monoclinic system with a P2₁/n space group. mdpi.comnih.gov This analysis provides exact bond lengths, bond angles, and torsion angles, confirming the planarity of the fused ring system. It also reveals intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in the crystal lattice. mdpi.comnih.gov Given the structural similarity, it is anticipated that 3-Iodo- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine would adopt a comparable planar geometry and packing motif, influenced by potential halogen bonding interactions involving the iodine atom.

Table 4: Crystallographic Data for the Related Compound 1,2,4-Triazolo[4,3-a]pyridin-3-amine mdpi.comnih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.5666
b (Å)12.6649
c (Å)16.8190
β (°)99.434
Molecules per unit cell (Z)8

This data serves as an excellent reference point for understanding the solid-state properties of the iodo-substituted analogue.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation and purity verification of 3-Iodo- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine. The choice of method depends on the scale and purpose of the separation.

For monitoring the progress of its synthesis, Thin-Layer Chromatography (TLC) is a rapid and effective method. nih.gov For purification following a chemical reaction, column chromatography is commonly employed. In the synthesis of related mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine derivatives, solvent systems such as petroleum ether/ethyl acetate (B1210297) (PE/EtOAc) have been successfully used to isolate the desired products. nih.gov

To assess the final purity of the compound, High-Performance Liquid Chromatography (HPLC) is the standard method. amadischem.com HPLC provides a quantitative measure of purity by separating the target compound from any unreacted starting materials or by-products. The use of a mass spectrometer as a detector (LC-MS) combines the separation power of chromatography with the identification capabilities of mass spectrometry, providing a high degree of confidence in both the purity and identity of the isolated compound. nih.govamadischem.com

Computational and Theoretical Investigations of 3 Iodo 1 2 3 Triazolo 4,3 a Pyridine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within the 3-iodo- mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridine molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For the mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridine scaffold, DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311G(2d,2p), have been effectively employed to optimize the molecular geometry and predict ground state properties. mdpi.comnih.gov

In a study on the related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine, DFT calculations were used to determine the optimized geometric parameters. mdpi.com These theoretical values are often compared with experimental data from X-ray crystallography to validate the computational model. Small discrepancies between calculated and experimental values are typically attributed to the different states of matter (gas phase for calculations vs. solid state for X-ray) and the inherent approximations in the computational methods. mdpi.com The core mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridine ring system is generally found to be nearly planar, with a very small dihedral angle between the fused pyridine (B92270) and triazole rings. mdpi.com

Table 1: Representative Calculated vs. Experimental Geometric Parameters for a mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridine Derivative

ParameterDFT Calculated ValueExperimental (X-ray) Value
Dihedral Angle (Pyridine-Triazole)~1.8 - 3.1°~1.8 - 3.1°
N(1)-N(2) Bond Length~1.38 Å~1.39 Å
C(3)-N(4) Bond Length~1.37 Å~1.36 Å

Note: Data is illustrative and based on published values for 1,2,4-triazolo[4,3-a]pyridin-3-amine, a closely related structure. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity.

For the mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridine system, DFT calculations are used to determine the energies of these frontier orbitals. In a study of 1,2,4-triazolo[4,3-a]pyridin-3-amine, the HOMO-LUMO gap was calculated, and the orbitals were visualized to understand their nature, which is typically a π → π* intramolecular charge transfer transition. mdpi.com

Natural Bond Orbital (NBO) analysis is another computational technique used to study electron density distribution in detail. mdpi.com It provides information about charge distribution on individual atoms. For the mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridine core, NBO calculations show a significant redistribution of electron density due to the fusion of the electron-rich triazole ring and the pyridine ring. nih.gov The nitrogen atoms of the triazole ring, for instance, exhibit a negative charge, indicating their role as potential sites for electrophilic attack or coordination with metal ions. nih.gov

Table 2: Calculated Electronic Properties for a mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridine Derivative

PropertyCalculated Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap~ 5.0 eV
Mulliken Charge on N(1) (Triazole)~ -0.28
Mulliken Charge on N(2) (Triazole)~ -0.28

Note: Data is illustrative and based on published values for 1,2,4-triazolo[4,3-a]pyridin-3-amine. mdpi.comnih.gov

Theoretical vibrational analysis using DFT is a powerful tool for assigning experimental infrared (IR) and Raman spectra. mdpi.com By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental data. mdpi.comresearchgate.net

A detailed analysis, known as Potential Energy Distribution (PED), is used to assign the calculated vibrational modes to specific internal coordinates, such as bond stretching, angle bending, or torsional motions. nih.gov For the mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridine skeleton, characteristic ring stretching vibrations are predicted and observed in the IR and Raman spectra. mdpi.com For example, symmetric stretching vibrations of the fused rings are often seen in the 760-780 cm⁻¹ range, while asymmetric stretching modes appear at higher wavenumbers, around 1330-1340 cm⁻¹. mdpi.com The presence and position of the iodo-substituent would be expected to introduce specific vibrational modes, particularly a C-I stretching vibration at low frequencies.

Mechanistic Computations for Elucidating Reaction Pathways

Computational methods are instrumental in exploring the mechanisms of chemical reactions involving the mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridine scaffold. These studies can range from elucidating synthetic routes to understanding biological interactions.

For instance, several synthetic methods for this scaffold have been reported, such as the palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration, or iodine-mediated oxidative cyclization. organic-chemistry.orgresearchgate.net While specific computational studies on the mechanism of 3-iodo- mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridine synthesis are not widely documented, related mechanistic investigations are common. For example, the 5-exo-dig cyclization pathway for forming related phosphonylated derivatives has been proposed. beilstein-journals.org

In the context of drug design, molecular dynamics (MD) simulations are frequently used to understand how molecules with a mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridine core interact with biological targets. nih.gov In a study of IDO1 inhibitors, MD simulations were performed to analyze the stability of a ligand-protein complex. nih.gov These simulations confirmed that the mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridine moiety remains stabilized in the enzyme's active site, interacting with the heme group, thus elucidating its mechanism of inhibition at a molecular level. nih.govunito.it

Intermolecular Interactions and Crystal Packing Analysis (based on related compounds)

The way molecules arrange themselves in a solid-state crystal is governed by a network of intermolecular interactions. Computational analysis, often complementing X-ray diffraction data, helps to identify and quantify these forces.

For derivatives of mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridine, crystal structures are stabilized by various non-covalent interactions. In the case of 1,2,4-triazolo[4,3-a]pyridin-3-amine, the asymmetric unit contains two molecules linked by N–H⋯N hydrogen bonds, forming a specific R22(8) graph set motif. mdpi.comnih.gov For an 8-chloro substituted derivative, intermolecular O-H⋯Cl and C-H⋯O hydrogen bonds are key to stabilizing the crystal packing. researchgate.net

Conformational Analysis and Tautomerism Studies (if applicable to the core structure)

The mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridine core is a relatively rigid, fused bicyclic system. Computational conformational analysis confirms that the structure is nearly planar. mdpi.com The primary conformational flexibility would arise from the rotation of substituents attached to the ring system.

Tautomerism is a significant consideration for heterocyclic systems. For the mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridine nucleus itself, prototropic tautomerism involving the movement of a proton between the nitrogen atoms is possible, though the aromatic mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridine form is generally the most stable.

More relevant is the potential for tautomerism in substituted derivatives. For example, a hydroxyl group at the 3-position would lead to keto-enol tautomerism, with the compound existing as an equilibrium between the 3-hydroxy- mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridine (enol form) and the mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridin-3(2H)-one (keto form). nih.govsigmaaldrich.com Computational studies on related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, have used quantum chemical calculations (like AM1) to determine the relative stability of different tautomers, consistently showing that one form is significantly more stable than the other. mdpi.com Similar calculations for 3-iodo- mdpi.comnih.govwikipedia.orgtriazolo[4,3-a]pyridine would confirm the energetic preference for its canonical structure over any potential tautomers.

Theoretical Basis for Regioselectivity and Stereoselectivity in Reactions

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the regioselectivity and stereoselectivity of reactions involving 3-Iodo- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridine . While computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting outcomes for many organic compounds, dedicated research on this specific iodinated heterocycle appears to be unavailable in the public domain.

General theoretical principles can be applied to hypothesize about the reactivity of this molecule. The electronic properties of the nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridine ring system, combined with the electronic and steric effects of the iodine substituent at the 3-position, would be the primary determinants of its reaction pathways. The iodine atom, being a large and polarizable halogen, can influence the electron density distribution across the molecule and potentially participate in halogen bonding or act as a leaving group.

However, without specific published research, any detailed discussion on the theoretical basis for its regioselectivity and stereoselectivity would be purely speculative. Such an analysis would require dedicated computational studies to model the transition states of potential reactions, calculate activation energies for different pathways, and analyze the molecular orbitals and electrostatic potential of the molecule.

Currently, there are no available data tables or detailed research findings to populate this section in a scientifically rigorous manner. While studies exist for other derivatives of the nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridine scaffold, these findings cannot be directly extrapolated to the 3-iodo substituted variant due to the unique electronic and steric contributions of the iodine atom.

Therefore, this section remains to be developed pending future computational and theoretical research on 3-Iodo- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridine .

Broader Academic Research Implications of 3 Iodo 1 2 3 Triazolo 4,3 a Pyridine Chemistry

Strategic Utility in the Design and Synthesis of Diverse Heterocyclic Scaffolds

The true synthetic power of 3-Iodo- nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine lies in the strategic reactivity of its carbon-iodine bond. This bond acts as a versatile handle for introducing a vast range of substituents and for constructing more complex, fused heterocyclic systems through various cross-coupling reactions. The electron-deficient nature of the triazolopyridine ring system enhances the susceptibility of the C3-position to transition-metal-catalyzed reactions.

Key transformations include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling the iodo-triazolopyridine with organoboron compounds, such as boronic acids or esters. libretexts.orgwikipedia.org This method allows for the direct attachment of aryl and heteroaryl groups, creating derivatives with diverse electronic and steric properties. The reaction typically involves a palladium catalyst and a base, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Sonogashira Coupling: This reaction provides a powerful route to synthesize alkynyl-substituted triazolopyridines by coupling the iodo-precursor with terminal alkynes. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a combination of palladium and copper(I) salts, though copper-free versions have been developed. organic-chemistry.orgnih.gov The resulting arylalkynes are valuable intermediates for creating extended π-conjugated systems or for further functionalization. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction enables the synthesis of 3-amino- nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine derivatives. wikipedia.orgorganic-chemistry.org It involves coupling the iodo-compound with primary or secondary amines, offering a direct pathway to a class of compounds with significant biological relevance. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this transformation. wikipedia.org

These coupling strategies allow chemists to systematically modify the nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine core, generating libraries of compounds for applications in medicinal chemistry and materials science. nih.govnih.gov For example, derivatives of this scaffold have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy. nih.govnih.gov

Contributions to Advanced Organic Synthesis Methodologies

The use of 3-Iodo- nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine as a substrate has contributed to the refinement and expansion of modern synthetic methods. Its well-defined reactivity makes it an excellent model for testing the limits and exploring the scope of new catalytic systems.

The electron-deficient character of the nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine ring system makes the C-I bond particularly susceptible to oxidative addition by low-valent palladium(0) complexes, which is often the rate-determining step in cross-coupling cycles. libretexts.org This inherent reactivity allows for coupling reactions to proceed under mild conditions, which is a central goal in the development of advanced synthetic methodologies. wikipedia.org

Research involving this iodo-heterocycle has helped to:

Expand Ligand Scope: The development of more efficient cross-coupling reactions often relies on the design of new phosphine ligands for the palladium catalyst. Using substrates like 3-Iodo- nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine helps to benchmark the performance of new ligands (e.g., SPhos, XPhos) in terms of yield, reaction time, and functional group tolerance. nih.gov

Develop Copper-Free Protocols: While classic Sonogashira couplings use a copper(I) co-catalyst, concerns about its potential drawbacks have spurred the development of copper-free alternatives. organic-chemistry.orgnih.gov The successful coupling of 3-Iodo- nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine under these conditions validates the efficacy of new palladium-ligand systems that can facilitate the catalytic cycle without copper. nih.gov

Promote Nickel Catalysis: As a more sustainable and earth-abundant alternative to palladium, nickel catalysis has gained significant attention. nih.gov Methodologies have been developed for nickel-catalyzed Buchwald-Hartwig type aminations, demonstrating that less expensive metals can effectively catalyze C-N bond formation with substrates like aryl iodides. nih.gov

The table below summarizes typical palladium-catalyzed cross-coupling reactions utilizing aryl halides like 3-Iodo- nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine, showcasing the versatility of this synthetic precursor.

Reaction NameCoupling PartnerBond FormedTypical Catalyst SystemSignificance
Suzuki-Miyaura CouplingOrganoboron Compound (e.g., R-B(OH)₂)C-C (Aryl-Aryl)Pd(0) catalyst + BaseCreates biaryl and hetero-biaryl structures. libretexts.orgwikipedia.org
Sonogashira CouplingTerminal Alkyne (e.g., R-C≡CH)C-C (Aryl-Alkynyl)Pd(0) catalyst + Cu(I) co-catalyst + BaseSynthesizes conjugated enynes and arylalkynes. wikipedia.orglibretexts.org
Buchwald-Hartwig AminationAmine (e.g., R₂NH)C-N (Aryl-Amine)Pd(0) catalyst + Ligand + BaseForms aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org

Development of Chemical Probes for Receptor-Ligand Interaction Studies (emphasizing chemical tool design)

The 3-Iodo- nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine scaffold is a valuable starting point for the design of chemical probes, which are specialized molecules used to study biological systems. The iodo group provides a specific site for modification, allowing for the attachment of reporter groups (like fluorescent dyes or radioactive isotopes) or reactive moieties for target identification.

Derivatives of the nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine core have been identified as potent inhibitors for targets such as the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key pathway in immune response. nih.gov In such contexts, the iodo-precursor can be used to synthesize:

Photoaffinity Probes: By replacing the iodine with a group containing a photolabile moiety (e.g., a diazirine or benzophenone), researchers can create probes that, upon UV irradiation, form a covalent bond with the target receptor. This allows for the definitive identification and characterization of the binding site.

Fluorescently Labeled Ligands: The iodine can be substituted, via reactions like Sonogashira coupling, with an alkyne-containing fluorophore. nih.gov These fluorescent probes enable the visualization of receptor localization and trafficking within cells using techniques like fluorescence microscopy.

Biotinylated or "Clickable" Probes: The iodo group can be replaced with a linker terminating in a biotin (B1667282) molecule for affinity purification of the target protein, or with a small "clickable" handle like an azide (B81097) or alkyne for subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The design of these chemical tools is critical for validating drug targets and elucidating the mechanisms of action of bioactive compounds. The nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine framework serves as a stable and synthetically accessible core for building these sophisticated molecular probes. nih.gov

Application as Precursors for Functional Materials in Organic Electronics (e.g., OLEDs, as electron-acceptor units in related compounds)

The nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine nucleus is an electron-deficient heterocyclic system due to the presence of multiple nitrogen atoms. This intrinsic electronic property makes it an attractive building block for functional organic materials, particularly in the field of organic electronics.

When incorporated into larger conjugated molecules, the triazolopyridine unit can function as an electron-acceptor (A) moiety. By coupling 3-Iodo- nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine with electron-donating (D) aromatic systems (e.g., via Suzuki coupling), chemists can construct molecules with a D-A or D-A-D architecture. Such structures are fundamental to the design of materials for:

Organic Light-Emitting Diodes (OLEDs): The separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in D-A systems is crucial for controlling the emission color and efficiency of OLEDs. The triazolopyridine unit can help tune these energy levels.

Organic Photovoltaics (OPVs): In solar cell applications, D-A molecules facilitate charge separation at the interface between donor and acceptor materials upon light absorption.

Organic Field-Effect Transistors (OFETs): The electron-accepting nature of the triazolopyridine core can promote n-type (electron-transporting) behavior in organic semiconductors.

Research on related triazole and pyridine-containing heterocycles has demonstrated their utility as organic sensitizers in solar cells, where they form part of a D-A-π-A framework, highlighting the potential of such electron-deficient systems. nih.gov The C-I bond in 3-Iodo- nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine is the key synthetic gateway to incorporating this valuable acceptor unit into extended π-conjugated materials.

Principles of Green Chemistry and Sustainable Synthesis in its Preparation and Derivatization

Modern synthetic chemistry places increasing emphasis on green and sustainable practices, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.govrsc.org The synthesis and derivatization of nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridines are evolving to align with these principles.

Approaches to greener synthesis include:

One-Pot Reactions: Several methods have been developed for the one-pot synthesis of the nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine core, which avoids the need to isolate and purify intermediates, thus saving solvents and energy. rsc.org For instance, a mild and efficient one-pot synthesis from 2-hydrazinopyridine (B147025) and aromatic aldehydes has been reported. rsc.org

Alternative Energy Sources: Microwave irradiation has been employed to accelerate the cyclization step in the synthesis of these heterocycles, often leading to shorter reaction times and higher yields compared to conventional heating. organic-chemistry.orgresearchgate.net

Benign Solvents and Catalysts: Research is moving towards the use of environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG). organic-chemistry.org Iodine-mediated oxidative cyclization offers a metal-free alternative to some transition-metal-catalyzed steps, reducing concerns about toxic metal residues. organic-chemistry.orgresearchgate.net Furthermore, electrochemical methods provide a way to drive reactions without the need for chemical oxidants, generating less waste. organic-chemistry.org

Flow Chemistry: Continuous-flow processes for the synthesis of related 1,2,4-triazoles have been shown to be highly efficient, atom-economical, and safer, particularly when handling energetic intermediates. rsc.org

These sustainable methodologies are not only environmentally beneficial but also often lead to more efficient and scalable synthetic routes for 3-Iodo- nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine and its derivatives. rsc.org

High-Throughput Synthesis and Library Generation from Iodo-Triazolopyridine Precursors

The robust and versatile reactivity of 3-Iodo- nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine makes it an ideal precursor for high-throughput synthesis (HTS) and the generation of chemical libraries. In drug discovery and materials science, it is often necessary to synthesize and screen hundreds or thousands of related compounds to identify "hits" with desired properties.

The amenability of the C-I bond to a range of reliable and high-yielding cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) is perfectly suited for parallel synthesis. In a typical library synthesis workflow:

A multi-well plate is charged with the common precursor, 3-Iodo- nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine.

A diverse set of building blocks (e.g., different boronic acids for a Suzuki reaction) is added to the individual wells.

The necessary catalyst and reagents are dispensed, and the plate is heated.

After the reaction, a rapid purification step yields a library of distinct 3-substituted- nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine derivatives.

This approach was implicitly used in a study aimed at developing antimalarial agents, where a virtual library of over 1500 compounds based on the nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine scaffold was designed and subsequently synthesized to identify potent hits. nih.gov This strategy allows for the rapid exploration of the structure-activity relationship (SAR), helping to quickly identify which substituents at the C3-position (and other positions) lead to optimal biological activity or material properties. nih.gov

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